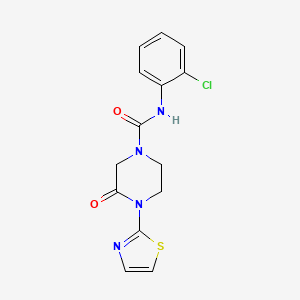

N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Description

N-(2-Chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 2-chlorophenyl group at the N-terminus, a 3-oxo group, and a 1,3-thiazol-2-yl substituent on the piperazine ring. The 1,3-thiazole ring, a sulfur-containing heterocycle, may enhance binding affinity or metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c15-10-3-1-2-4-11(10)17-13(21)18-6-7-19(12(20)9-18)14-16-5-8-22-14/h1-5,8H,6-7,9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZOXNLJPLCRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)NC2=CC=CC=C2Cl)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorophenylamine.

Formation of the Piperazine Backbone: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes.

Coupling Reactions: The final step involves coupling the synthesized thiazole and piperazine derivatives under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Used in the development of new materials with specific properties.

- Employed in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The presence of the thiazole ring suggests potential interactions with nucleic acids or proteins, which could disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Thiazole vs. Oxazinone/Thiazinone Moieties

- Compound 58 (): Replaces thiazole with a benzo[b][1,4]thiazin-3(4H)-one moiety. thiazole’s ~1.9) .

- Compound 55 (): Features a 2,2-difluoro-benzooxazinone group, introducing electronegative fluorine atoms that may enhance metabolic resistance but reduce cell permeability .

Phenyl Ring Modifications

- A4 (): Substitutes the 3-oxo group with a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl chain. This increases molecular weight (MW: ~480 vs. target’s ~364) and may improve DNA intercalation properties due to the planar quinazolinone .

- CPIPC () : Replaces thiazole with a 5-chloropyridin-2-yl group. The pyridine ring’s basic nitrogen could enhance solubility in acidic environments, favoring oral bioavailability .

Physicochemical Properties

*Estimated based on IUPAC name.

Key Observations:

- Melting Points: Higher melting points (e.g., A4 at ~198°C) correlate with extended planar structures (e.g., quinazolinone), suggesting stronger crystal packing .

- Yields : Moderate yields (45–60%) are common in piperazine-carboxamide syntheses, influenced by steric hindrance from substituents .

Biological Activity

N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound's molecular formula is with a molecular weight of approximately 299.76 g/mol. The structure includes a piperazine ring substituted with a thiazole moiety and a chlorophenyl group, which are critical for its biological activity.

Synthesis

The synthesis typically involves multi-step reactions that include the formation of the piperazine core followed by the introduction of the thiazole and chlorophenyl substituents. The synthetic routes often utilize nucleophilic substitutions and cyclization reactions to achieve the desired compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in several models. For example, in carrageenan-induced paw edema in rats, it significantly reduced swelling, indicating its potential as an anti-inflammatory agent. The observed IC50 values were comparable to those of established anti-inflammatory drugs like diclofenac .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory pathways. It has been suggested that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain modulation .

Study 1: Evaluation of Antimicrobial Efficacy

In a study conducted by Abdellatif et al., various derivatives of piperazine were synthesized and evaluated for their antimicrobial activity. This compound was among the most potent compounds tested, showing an MIC value of 15 μg/mL against E. coli and 12 μg/mL against S. aureus.

Study 2: Anti-inflammatory Assessment

A separate investigation assessed the anti-inflammatory properties using the paw edema model in rats. The compound exhibited a dose-dependent reduction in edema with an IC50 value of 75 μg/mL, indicating its potential therapeutic application in treating inflammatory conditions .

Summary of Findings

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide?

Level: Basic

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the piperazine core via cyclization or condensation reactions.

- Step 2: Functionalization with the 2-chlorophenyl and thiazole moieties through nucleophilic substitution or coupling reactions.

- Step 3: Carboxamide formation using activating agents like EDCl/HOBt.

Critical Parameters:

- Temperature: Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Solvent Choice: Dichloromethane (DCM) or ethanol is preferred for solubility and reaction efficiency .

- Catalysts: Triethylamine (TEA) aids in deprotonation and accelerates carboxamide bond formation .

Validation: Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%) .

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for accurate mass determination) .

- High-Performance Liquid Chromatography (HPLC): Assess purity and isolate intermediates .

Example Workflow:

Use TLC (silica gel, ethyl acetate/hexane) for real-time monitoring.

Confirm final structure via 2D NMR (COSY, HSQC) .

How can computational tools predict the compound's receptor-binding affinity and selectivity?

Level: Advanced

Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors or mPGES-1) .

- Parameters: Use crystal structures from PDB (e.g., 5HT2A receptor) and optimize ligand conformers with AMBER force fields .

- Quantum Chemical Analysis:

Case Study: Docking studies for similar piperazine derivatives revealed preferential binding to mPGES-1 over COX-2, suggesting anti-inflammatory potential .

How should researchers resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

Common Sources of Discrepancy:

- Purity Variability: Impurities in synthesis (e.g., unreacted intermediates) may skew bioassay results .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times affect IC50 values .

Methodological Solutions:

Reproducibility Checks:

- Standardize synthetic protocols (e.g., solvent purity, reaction time) .

- Validate biological assays with positive controls (e.g., known receptor agonists/antagonists) .

Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

What strategies enhance the compound's stability in formulation studies?

Level: Advanced

Answer:

Key Stability Challenges:

- pH Sensitivity: Degradation in acidic/alkaline conditions due to hydrolysis of the carboxamide bond .

- Oxidative Stress: Thiazole moiety susceptibility to oxidation .

Mitigation Strategies:

- Lyophilization: Improve shelf life by reducing hydrolytic degradation .

- Excipient Screening: Use antioxidants (e.g., ascorbic acid) in solid dispersions .

Analytical Validation:

- Accelerated stability studies (40°C/75% RH) with HPLC-MS to track degradation products .

How does structural modification of the piperazine core influence pharmacological activity?

Level: Advanced

Answer:

Structure-Activity Relationship (SAR) Insights:

| Modification | Impact | Example |

|---|---|---|

| N-Substitution | Alters receptor selectivity | 4-(3-Chlorophenyl)piperazine derivatives show enhanced serotonin receptor binding . |

| Thiazole Replacement | Changes metabolic stability | Replacing thiazole with pyridine reduces CYP450 inhibition . |

Methodology:

- Synthesize analogs via Suzuki-Miyaura coupling for diversity .

- Test in vitro (e.g., radioligand binding assays) and in vivo (rodent models) .

What are the best practices for crystallographic analysis of this compound?

Level: Advanced

Answer:

- Crystallization: Use vapor diffusion (e.g., DCM/methanol) to grow single crystals .

- Data Collection: Employ synchrotron radiation for high-resolution (<1.0 Å) datasets .

- Refinement: SHELXL for robust refinement of thermal parameters and hydrogen bonding networks .

Case Study: SHELX software resolved torsional strain in the piperazine ring of a related compound, aiding conformational analysis .

How can metabolic pathways and toxicity profiles be predicted early in development?

Level: Advanced

Answer:

- In Silico Tools:

- SwissADME: Predict CYP450 metabolism sites (e.g., oxidation of thiazole) .

- ProTox-II: Estimate hepatotoxicity risks based on structural alerts .

- In Vitro Models:

- Microsomal stability assays (human liver microsomes) to quantify metabolic half-life .

Validation: Cross-reference predictions with LC-MS/MS metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.